Bienvenue dans la boutique en ligne BenchChem!

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate

Enantiomeric purity Chiral building block Stereospecific synthesis

Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS 859518-33-5) is a chiral, non-racemic piperidine derivative featuring a cis-configured 4-amino-3-methyl substitution pattern protected by a benzyl carbamate (Cbz) group. As a member of the 3,4-disubstituted piperidine class, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and other bioactive molecules where defined stereochemistry is critical.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B8190090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CN(CCC1N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1
InChIKeyPIKUMWWWMLIKJN-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate: Chiral Piperidine Building Block for Drug Discovery


Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS 859518-33-5) is a chiral, non-racemic piperidine derivative featuring a cis-configured 4-amino-3-methyl substitution pattern protected by a benzyl carbamate (Cbz) group . As a member of the 3,4-disubstituted piperidine class, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and other bioactive molecules where defined stereochemistry is critical . The compound is commercially available with enantiomeric purity specifications (≥98%), distinguishing it from racemic or stereochemically undefined alternatives .

Why Racemic or Regioisomeric 4-Aminopiperidine Analogs Cannot Replace the (3S,4R) Cbz Derivative


In-class 4-aminopiperidine building blocks are not interchangeable due to profound differences in biological activity arising from stereochemistry. For related 3-alkyl-4-aminopiperidine analgesics, the (+)-enantiomer exhibits approximately 120-fold greater in vivo potency than the (−)-enantiomer, exemplifying the risk of substituting a defined enantiomer with a racemic mixture [1]. Additionally, the orthogonal Cbz protecting group enables selective deprotection strategies (hydrogenolysis) orthogonal to acid-labile Boc groups, dictating its compatibility in specific synthetic sequences where Boc or other protecting groups must remain intact [2].

Quantified Differentiation of Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate


Enantiomeric Purity (≥98% (3S,4R)) vs. Racemic Mixture (Undefined Stereochemistry)

The target compound is supplied with a defined (3S,4R) absolute configuration and ≥98% enantiomeric purity . In contrast, the generic 'Benzyl 4-amino-3-methylpiperidine-1-carboxylate' (CAS 847458-97-3) is an undefined racemic mixture [1]. For 4-aminopiperidine pharmacophores, enantiomeric identity is critical: the (+)-enantiomer of a related 3-alkyl-4-aminopiperidine analgesic is reported to be 120 times more potent in vivo than the (−)-enantiomer [2], establishing that racemic substitution can introduce uncontrolled variability and reduced potency.

Enantiomeric purity Chiral building block Stereospecific synthesis

Regioisomeric Differentiation: 4-Amino-3-methyl vs. 3-Amino-4-methyl Substitution

The target compound places the free amino group at the 4-position and the methyl group at the 3-position of the piperidine ring. Its regioisomer, benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate (CAS 1951439-11-4), reverses this substitution pattern . This regioisomeric distinction is pharmacologically significant: the 3-amino-4-methyl series is a key intermediate for tofacitinib (JAK3 inhibitor) synthesis, while the 4-amino-3-methyl scaffold is utilized in distinct chemotypes, including PKC-theta inhibitors, where the amino group position dictates hydrogen-bonding geometry to the kinase hinge region [1]. Substituting one regioisomer for the other would target different chemical space entirely.

Regioisomer Kinase inhibitor Pharmacophore

Orthogonal Cbz Protection vs. Boc-Protected Analog for Multi-Step Synthesis

The benzyl carbamate (Cbz) group on the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas the corresponding Boc-protected analog, tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate (CAS 1290191-72-8), requires acidic conditions (TFA/DCM) for deprotection . This orthogonality enables the Cbz derivative to be used in synthetic sequences where acid-sensitive functionality must be preserved, or where a two-step selective deprotection of Cbz followed by Boc is required for sequential functionalization of different nitrogen centers.

Protecting group orthogonality Solid-phase synthesis Hydrogenolysis

Recommended Application Scenarios for Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate


Stereospecific Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting kinases where the cis-(3S,4R)-4-aminopiperidine geometry is required for hinge-region binding, such as PKC-theta inhibitors described in US20060040968A1, should use this single enantiomer building block to ensure consistent SAR and avoid the potency erosion inherent in racemic mixtures [1].

Orthogonal Protection Strategies in Complex Polyamine Syntheses

When a synthetic route requires selective deprotection of a primary amine in the presence of acid-sensitive functional groups, the Cbz-protected (3S,4R) intermediate enables hydrogenolytic Cbz removal while leaving Boc or other acid-labile groups intact, a strategy essential for constructing bifunctional probes and PROTACs [2].

Chiral Pool Synthesis of 3,4-Disubstituted Piperidine Libraries

For combinatorial library generation around the cis-3-methyl-4-aminopiperidine scaffold, the enantiopure (3S,4R) starting material ensures that all library members maintain defined stereochemistry, which is critical when downstream biological assays reveal a strong enantioselective activity signal [3].

Quote Request

Request a Quote for benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.